N6-Cyclohexyladenosine

Adenosine Receptor Pharmacology Receptor Binding Radioligand Assay

N6-Cyclohexyladenosine (CHA) is a metabolically stable, selective adenosine A1 receptor agonist (IC50 2.3 nM, 378-fold vs A2). Its distinct conformational bias and in vivo cardiovascular profile (bradycardia without A2-mediated vasodilation) differentiate it from CPA and R-PIA. [3H]-CHA is the gold-standard radioligand for A1 binding. Ideal for CNS neuroprotection (BBB-permeable), age-related A1 studies (stable, no degradation confounds), and cardiovascular safety pharmacology. Order this essential tool for reproducible, subtype-specific A1 research.

Molecular Formula C16H23N5O4
Molecular Weight 349.38 g/mol
Cat. No. B1676892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Cyclohexyladenosine
Synonyms(3)H-N(6)-cyclohexyladenosine
N(6)-cyclohexyladenosine
N6-cyclohexyl-adenosine
N6-cyclohexyladenosine
Molecular FormulaC16H23N5O4
Molecular Weight349.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1
InChIKeySZBULDQSDUXAPJ-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N6-Cyclohexyladenosine (CHA) for A1 Adenosine Receptor Research: Baseline Selectivity and Potency


N6-Cyclohexyladenosine (CHA) is a metabolically stable adenosine analog that functions as a potent and selective agonist for the adenosine A1 receptor (A1AR) [1]. With an IC50 of 2.3 nM at rat cortical A1 receptors, CHA demonstrates a 378-fold selectivity over the A2 receptor (IC50 = 870 nM) [2]. This compound serves as a critical pharmacological tool for dissecting A1AR-mediated signaling pathways distinct from other adenosine receptor subtypes [3].

Why A1 Agonists Like N6-Cyclohexyladenosine (CHA) Cannot Be Interchanged: Critical Potency and Selectivity Variances


Although several N6-substituted adenosine analogs (e.g., CPA, R-PIA) target the A1 receptor, their rank-order potencies and functional efficacies vary significantly across in vitro and in vivo systems [1]. For instance, in cynomolgus monkeys, the order of potency for decreasing heart rate is CPA > 2-CA > R-PIA > CHA > S-PIA, indicating that CHA's cardiovascular profile is distinct from that of its closest analog, CPA [2]. Furthermore, CHA exhibits a specific conformational bias that can differentially activate Gi, Gs, and Gq proteins, a feature not shared by all A1 agonists [3]. These differences necessitate precise selection of CHA for specific experimental outcomes rather than interchangeable use of A1 agonists.

Quantitative Evidence for N6-Cyclohexyladenosine (CHA) Differentiation Against Key Comparators


CHA vs. CPA: Direct A1 Receptor Binding Affinity Comparison

CHA is approximately twofold less potent than CPA in displacing [3H]-CPA from rat brain A1 receptors, as measured by dissociation constants [1]. This direct comparison provides a clear quantitative benchmark for selecting between these two A1 agonists based on the required potency for receptor occupancy.

Adenosine Receptor Pharmacology Receptor Binding Radioligand Assay

CHA vs. CPA and NECA: Functional A1 Receptor Activation Potency (Kd)

In a SABRE (Signal Amplification, Binding affinity, and Receptor-activation Efficacy) analysis of functional A1 receptor activation, CHA exhibits a logKd of -7.34 (Kd = 46.3 nM), which is significantly higher (lower affinity) than that of CPA (logKd = -8.06; Kd = 8.7 nM) but more potent than NECA (logKd = -7.70; Kd = 19.8 nM) [1]. This quantitative functional ranking is critical for studies requiring specific levels of receptor activation.

Receptor Pharmacology Functional Assay Signal Amplification

CHA in Vivo Cardiovascular Effects: Head-to-Head Potency Ranking

In conscious cynomolgus monkeys, the rank order of potency for decreasing heart rate (HR) among adenosine analogs is CPA > 2-CA > R-PIA > CHA > S-PIA [1]. While CPA is the most potent bradycardic agent in this model, CHA demonstrates a distinct cardiovascular profile, including a dose-related decrease in mean blood pressure (MBP) not observed with CPA [1]. This functional differentiation is crucial for studies focused on cardiac versus vascular effects.

Cardiovascular Pharmacology In Vivo Pharmacology Heart Rate

CHA vs. R-PIA: Equipotent Bradycardic Effects in Isolated Rat Hearts

In Langendorff-perfused rat hearts, the non-metabolized A1 agonists CHA and R-PIA are equipotent in mediating bradycardia in young hearts (pEC50 for CHA = 7.43 ± 0.12; R-PIA = 6.61 ± 0.19) and old hearts (pEC50 for CHA = 7.07 ± 0.10; R-PIA = 6.80 ± 0.11) [1]. This contrasts with adenosine itself, which shows a 10-fold age-related sensitivity increase. This data validates CHA and R-PIA as functionally interchangeable in isolated heart models but highlights their shared utility as metabolically stable probes.

Cardiac Physiology Ex Vivo Pharmacology Age-Related Pharmacology

CHA: Receptor Subtype Selectivity Profile (A1 vs. A2)

CHA demonstrates high selectivity for the adenosine A1 receptor over the A2 receptor in rat brain membranes. The IC50 for A1 is 2.3 nM, while the IC50 for A2 is 870 nM [1]. This results in a selectivity ratio of approximately 378-fold for A1 over A2.

Receptor Selectivity Binding Assay Off-Target Activity

CHA vs. Adenosine: Stability and In Vivo CNS Penetration

As a non-metabolized analog of adenosine, CHA provides a stable, long-lasting activation of A1 receptors that is not subject to rapid uptake and degradation, unlike the endogenous ligand adenosine [1]. When administered centrally (i.c.v.), CHA and NECA are highly effective at doses 1-2 orders of magnitude lower than those required for subcutaneous administration, demonstrating effective CNS penetration and sustained central activity [2].

Metabolic Stability Blood-Brain Barrier CNS Pharmacology

Optimal Scientific Applications for N6-Cyclohexyladenosine (CHA) Based on Quantitative Differentiation


Dissecting A1- vs. A2-Mediated Cardiovascular Responses

CHA's 378-fold selectivity for A1 over A2 receptors [1] makes it an ideal tool for studying A1-specific cardiovascular effects, such as bradycardia, without the confounding vasodilation mediated by A2 receptors. Its distinct in vivo profile compared to CPA (which does not alter mean blood pressure) [2] allows researchers to isolate A1-mediated cardiac depression from vascular effects. This is critical for cardiovascular safety pharmacology and target validation studies.

Investigating Age-Related Changes in Cardiac A1 Receptor Function

The equipotent bradycardic effects of CHA and R-PIA in isolated hearts from both young and old rats [1] establish CHA as a reliable, metabolically stable probe for studying age-related changes in A1 receptor function. Unlike adenosine, which shows a 10-fold increase in sensitivity with age due to altered metabolism, CHA's non-metabolized nature ensures that observed effects are due to receptor or post-receptor mechanisms rather than variable ligand degradation [1].

Exploring Central A1 Receptor-Mediated Neuroprotection and Hypothermia

CHA's metabolic stability and blood-brain barrier permeability enable its use in studying central A1 receptor functions [1]. It has been employed in models of neuroprotection and targeted temperature management, where its ability to induce a torpor-like state is being explored [2]. The ability to antagonize peripheral effects with a BBB-impermeable antagonist like 8-SPT [3] allows for the selective study of CNS-mediated A1 effects, a key differentiator for neuroscience research.

Quantifying A1 Receptor Binding and Occupancy in Tissue Preparations

As a high-affinity, selective A1 agonist, [3H]-CHA serves as a gold-standard radioligand for characterizing A1 receptor binding sites in various tissues, including brain, heart, and testis [1][2]. Its well-defined binding parameters (e.g., Ki values relative to CPA) [3] and ability to label both high- and low-affinity states make it essential for receptor autoradiography and competition binding studies in academic and pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Cyclohexyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.